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DiSulfo-ICG hydrazide

Cat. No.: B12375484
M. Wt: 985.5 g/mol
InChI Key: MQWRWHCTOPNMDI-UHFFFAOYSA-L
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Description

Evolution of Indocyanine Green (ICG) Derivatives for Enhanced Research Utility

Indocyanine Green (ICG) was one of the first NIR dyes to be approved for clinical use and has been widely employed in medical diagnostics for decades. aatbio.comnih.govmdpi.com It is a tricarbocyanine dye that absorbs and emits light in the NIR range, making it suitable for applications like ophthalmic angiography and assessing cardiac output. aatbio.comlumiprobe.comaatbio.com However, the utility of the original ICG molecule in certain research applications is limited by factors such as its propensity to aggregate in aqueous solutions and its relatively short plasma half-life. nih.gov

To overcome these limitations, researchers have developed a variety of ICG derivatives. thieme-connect.comresearcher.life These modifications often involve the addition of functional groups to the core ICG structure to enhance specific properties. For instance, the introduction of sulfonate groups improves water solubility and reduces aggregation, leading to more stable and reliable labeling of biomolecules. aatbio.com Other derivatives have been engineered to have longer circulation times or to target specific cells or tissues by conjugation to antibodies or other ligands. nih.govstratech.co.uk This evolution has expanded the applications of ICG-based probes from simple angiography to highly specific molecular imaging and targeted therapies. mdpi.comresearcher.lifenih.gov

Contextualizing DiSulfo-ICG Hydrazide within Modern Bioconjugation Chemistry

This compound is a fluorescent dye and a key example of an advanced ICG derivative designed for specific bioconjugation applications. medchemexpress.eu The "DiSulfo" designation indicates the presence of two sulfonate groups, which, as previously mentioned, significantly enhance its water solubility. aatbio.com The critical feature of this molecule is the "hydrazide" functional group. medchemexpress.eu

In the realm of bioconjugation chemistry, hydrazides are highly valuable for their ability to react specifically with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds. thermofisher.comnih.gov This reaction is particularly useful for labeling glycoproteins and other carbohydrates. The sugar moieties on these molecules can be gently oxidized with periodate (B1199274) to create aldehyde groups, which then serve as specific targets for the hydrazide-containing dye. aatbio.comresearchgate.net This targeted labeling approach is a cornerstone of modern bioconjugation, allowing for the precise attachment of fluorescent probes to specific biomolecules for visualization and tracking. lumiprobe.commdpi.com The combination of NIR fluorescence, enhanced water solubility, and a reactive hydrazide handle makes this compound a powerful tool for researchers studying the role of glycosylated molecules in various biological processes.

Physicochemical and Spectral Properties of ICG Derivatives

The following table summarizes key properties of Indocyanine Green (ICG) and one of its derivatives, highlighting the impact of chemical modification.

PropertyIndocyanine Green (ICG)ICG Derivative (Representative)Reference
Molecular Weight 774.96 g/mol Varies based on modification lumiprobe.com
Excitation Max (λex) ~780 nm~787 nm lumiprobe.comaatbio.com
Emission Max (λem) ~800 nm~819 nm lumiprobe.comaatbio.com
Extinction Coefficient (ε) ~232,000 L⋅mol⁻¹⋅cm⁻¹Varies lumiprobe.com
Fluorescence Quantum Yield ~0.09Varies lumiprobe.com
Solubility Water solubleEnhanced water solubility with sulfonation lumiprobe.comaatbio.com
Reactive Group None (for direct conjugation)Hydrazide medchemexpress.eu

Common Reactive Groups in Bioconjugation

The table below outlines common reactive groups used in bioconjugation and their specific targets, illustrating the chemical basis for targeted labeling.

Reactive GroupTarget Functional GroupResulting BondReference
Hydrazide Aldehyde, KetoneHydrazone thermofisher.comresearchgate.net
Amine (e.g., in ICG-amine) Carboxylic AcidAmide peg.ink
NHS Ester Primary AmineAmide lumiprobe.com
Maleimide Thiol (Sulfhydryl)Thioether lumiprobe.com
Azide (B81097) Alkyne (Click Chemistry)Triazole lumiprobe.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H51ClN4Na2O10S3 B12375484 DiSulfo-ICG hydrazide

Properties

Molecular Formula

C45H51ClN4Na2O10S3

Molecular Weight

985.5 g/mol

IUPAC Name

disodium;(2E)-2-[(2E,4E,6E)-7-[3-(6-hydrazinyl-6-oxohexyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate;hydrochloride

InChI

InChI=1S/C45H52N4O10S3.ClH.2Na/c1-44(2)39(48(26-12-8-11-17-41(50)47-46)37-24-18-31-29-33(61(54,55)56)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(62(57,58)59)30-32(36)19-25-38(43)49(40)27-13-14-28-60(51,52)53;;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28,46H2,1-4H3,(H3-,47,50,51,52,53,54,55,56,57,58,59);1H;;/q;;2*+1/p-2

InChI Key

MQWRWHCTOPNMDI-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+].Cl

Origin of Product

United States

Synthesis and Chemical Modificability of Disulfo Icg Hydrazide

Synthetic Pathways for DiSulfo-ICG Hydrazide Elaboration

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired molecular structure and purity. The general strategy involves creating a disulfonated ICG core that is subsequently functionalized with a hydrazide group.

The elaboration of this compound begins with the synthesis of appropriate precursors. The core structure of ICG is typically built from two indolenine heterocyclic rings connected by a polymethine chain. researchgate.net To create the "DiSulfo" characteristic, sulfonated indolenine precursors are required. A common strategy involves the direct sulfonation of the indolenine ring system, for example, by reacting a 1,1,2-trimethyl-1H-benzindole derivative with a sulfonating agent such as 1,4-butanesulfonic acid lactone at elevated temperatures. bio-conferences.org This approach directly incorporates the solubilizing sulfonic acid groups onto the aromatic backbone. glenresearch.com

Following the formation of the sulfonated indolenine salt, the next step is the condensation reaction to form the cyanine (B1664457) dye structure. To introduce the hydrazide group, the synthesis is often designed to first produce a DiSulfo-ICG derivative containing a carboxylic acid (-COOH) handle. bio-conferences.orgmdpi.com This can be achieved by using a precursor that already contains a carboxyl group, such as 6-bromohexanoic acid, which is reacted with the indolenine base. bio-conferences.org

The final key step is the conversion of the carboxylic acid to a hydrazide. This functional group interconversion is typically achieved by reacting the DiSulfo-ICG-carboxylic acid with hydrazine (B178648) (H₂N-NH₂) or one of its derivatives. organic-chemistry.org The carboxylic acid is usually activated first to facilitate the reaction. The resulting hydrazide moiety is reactive toward carbonyl compounds like aldehydes and ketones, enabling the formation of stable hydrazone linkages for bioconjugation. aatbio.combiotium.com

Achieving research-grade purity is paramount for the reliable application of this compound, as impurities can lead to side reactions and confounding experimental results. creative-diagnostics.com The optimization of the synthetic process involves careful management of several reaction parameters. A modular synthetic approach, where sensitive functional groups are introduced in the final steps, is often preferred to prevent their degradation under the harsh conditions required for forming the dye's core structure. acs.org

Key parameters that require optimization include reaction temperature, duration, and reactant concentrations. thno.orgresearchgate.net For instance, cyanine dye synthesis can be highly sensitive to concentration, with high concentrations sometimes leading to the formation of non-fluorescent aggregates or side products. thno.org The choice of solvent is also critical; solvents like acetonitrile (B52724) have been found to be effective for cyanine dye synthesis, promoting high yield and minimizing side product formation. acs.org

Purification of the final product and intermediates is essential. Given the high water solubility imparted by the sulfonate groups, dialysis against aqueous buffers is a particularly effective method for removing unreacted starting materials and small-molecule impurities from the final sulfonated dye. lumiprobe.com Standard chromatographic techniques, including high-performance liquid chromatography (HPLC), fast protein liquid chromatography (FPLC), and gel filtration, are also widely used to isolate the high-purity dye. lumiprobe.com

Table 1: Key Parameters in Reaction Optimization for Cyanine Dye Synthesis

ParameterConsiderationRationale & Impact
Temperature Typically ranges from room temperature to elevated temperatures (e.g., 50-120°C). bio-conferences.orgthno.orgControls reaction rate. Higher temperatures can increase yield but may also promote side reactions or degradation of sensitive functional groups. acs.org
Reaction Time Can range from a few hours to over 24 hours. bio-conferences.orgthno.orgMust be sufficient for reaction completion but minimized to prevent the formation of degradation products.
Concentration Often kept low (e.g., below 10 µM) for certain steps. thno.orgHigh concentrations of cyanine dyes can lead to the formation of non-fluorescent H-aggregates, reducing fluorescence and purity. glenresearch.comthno.org
Solvent System Aprotic solvents like acetonitrile, DMF, or DMSO are common. acs.orgSolvent polarity and properties influence reactant solubility and reaction pathways. Acetonitrile is often favored for yielding high purity. acs.org
Purification Method Dialysis, HPLC, Gel Filtration. lumiprobe.comEssential for removing impurities. The choice depends on the properties of the dye; dialysis is effective for water-soluble sulfonated dyes. lumiprobe.com

Tailoring Molecular Structure for Specific Research Applications

The chemical structure of ICG can be precisely modified to enhance its properties for specific scientific needs. The introduction of sulfonic acid groups and the incorporation of versatile functional groups are key strategies for tailoring the molecule.

The parent ICG molecule is known for its poor aqueous stability, low quantum yield, and tendency to aggregate in physiological solutions, which limits its applications. researchgate.netresearchgate.net A primary strategy to overcome these limitations is the introduction of sulfonic acid (-SO₃⁻) groups into the molecular structure. creative-diagnostics.comlumiprobe.com

These charged, highly polar groups are typically incorporated directly onto the indolenine rings of the cyanine dye. glenresearch.commdpi.com This is accomplished during synthesis by using sulfonated precursors. glenresearch.com The presence of two sulfonate groups, as in DiSulfo-ICG, dramatically enhances the dye's water solubility. mdpi.com This increased solubility allows the dye to be used in aqueous buffers without the need for organic co-solvents such as DMSO or DMF, which can be detrimental to sensitive biological samples. creative-diagnostics.com Furthermore, the electrostatic repulsion between the charged sulfonate groups effectively prevents the dye molecules from aggregating. glenresearch.comlumiprobe.com This reduction in aggregation is crucial as it minimizes fluorescence self-quenching and non-specific binding, leading to brighter signals and more reliable and accurate experimental data. glenresearch.commdpi.com

Table 2: Comparison of Non-Sulfonated vs. Sulfonated Cyanine Dyes

PropertyNon-Sulfonated Cyanines (e.g., ICG)Sulfonated Cyanines (e.g., DiSulfo-ICG)
Aqueous Solubility Low; prone to precipitation. researchgate.netcreative-diagnostics.comHigh; readily soluble in aqueous buffers. creative-diagnostics.comlumiprobe.com
Requirement for Co-solvents Often requires organic co-solvents (DMSO, DMF) for labeling reactions. creative-diagnostics.comTypically does not require organic co-solvents. lumiprobe.com
Aggregation High tendency to form non-fluorescent aggregates. glenresearch.comresearchgate.netAggregation is significantly reduced due to electrostatic repulsion. glenresearch.comlumiprobe.com
Non-specific Binding Can exhibit non-specific binding to biomolecules. mdpi.comReduced non-specific binding due to increased hydrophilicity. mdpi.com
Purification Requires methods like chromatography or gel filtration. lumiprobe.comCan be efficiently purified by dialysis against water in addition to chromatography. lumiprobe.com

Functional group interconversion (FGI) is a core concept in synthetic chemistry that involves converting one functional group into another to alter a molecule's reactivity. imperial.ac.ukscribd.com For this compound, the conversion of a precursor carboxylic acid to the final hydrazide group is a critical FGI step. organic-chemistry.org

This concept extends to the creation of a diverse portfolio of DiSulfo-ICG derivatives. By modifying the synthetic route, the core structure can be equipped with a variety of reactive functional groups, including amines, maleimides, NHS esters, azides, and alkynes. medchemexpress.comconfluore.comiris-biotech.de This creates a versatile toolkit of fluorescent probes, each designed for a specific conjugation chemistry.

Enhancing the molecule with a second, different reactive group leads to a heterobifunctional dye with orthogonal reactivity. Orthogonal chemistry allows for multiple, specific chemical reactions to occur on the same molecule without interfering with one another. researchgate.net For example, a DiSulfo-ICG molecule could be synthesized to contain both a hydrazide group and an azide (B81097) group. The hydrazide can selectively react with an aldehyde or ketone on one target molecule, while the azide group remains available to react with an alkyne-modified second target via a "click chemistry" reaction. medchemexpress.eu This dual reactivity enables the construction of complex, multi-component biological assemblies and is invaluable for advanced bioconjugation strategies and sophisticated biological studies. researchgate.netscience.gov

Bioconjugation Strategies Employing Disulfo Icg Hydrazide

Fundamental Principles of Hydrazide-Based Bioconjugation Chemistry

Hydrazide-based bioconjugation hinges on the reaction between a hydrazide moiety, such as that in DiSulfo-ICG hydrazide, and a carbonyl group (an aldehyde or ketone) on the target biomolecule. thermofisher.comthermofisher.comthermofisher.cn This reaction forms a stable hydrazone bond, effectively tethering the fluorescent dye to the molecule of interest. thermofisher.comthermofisher.com

Mechanism of Hydrazone Formation with Aldehyde and Ketone Functionalities

The formation of a hydrazone bond is a two-step process. acs.org Initially, the nucleophilic nitrogen of the hydrazide group attacks the electrophilic carbon of the aldehyde or ketone. nih.govlibretexts.org This results in the formation of a tetrahedral intermediate known as a hemiaminal. acs.orgnih.gov Subsequently, this intermediate undergoes dehydration, eliminating a water molecule to form the final, stable hydrazone linkage. nih.gov This reaction is a type of imine formation and is widely employed in bioconjugation due to its specificity and the stability of the resulting bond under physiological conditions. nih.govaxispharm.com

pH-Dependent Kinetics and Reversibility of Hydrazone Linkages in Research Contexts

The kinetics and reversibility of hydrazone bond formation are significantly influenced by pH. nih.govrsc.org The reaction rate is generally fastest in a mildly acidic environment, typically around pH 4.5 to 5.5. acs.orgnih.govmdpi.com This is because the reaction is acid-catalyzed; however, at very low pH, the hydrazide can become protonated, reducing its nucleophilicity and slowing the reaction. nih.gov Conversely, at neutral or alkaline pH, the rate of formation can be considerably slower. ljmu.ac.uk For instance, some studies have shown that bis-aliphatic hydrazone bonds form most rapidly at a physiological pH of 7.3. ddmckinnon.com

The hydrazone linkage can be reversible, particularly under acidic conditions, a property that can be advantageous for applications like controlled drug release. nih.govaxispharm.com However, for many bioconjugation applications where a stable linkage is desired, the hydrazone bond is sufficiently robust. thermofisher.comthermofisher.com The stability of the hydrazone bond can be further enhanced by reducing it to a more stable secondary amine bond using a reducing agent like sodium cyanoborohydride. thermofisher.comnih.gov The pH also affects the rate of hydrolysis, with the bond being more labile at lower pH values. ddmckinnon.com

pHRelative Reaction RateBond Stability
~4.5OptimalLess Stable / More Reversible
~7.0SlowerMore Stable

Preparative Methodologies for Biomolecule Conjugation

The successful conjugation of this compound to biomolecules relies on the presence or introduction of a carbonyl group on the target molecule. Various methods have been developed to achieve this, enabling the labeling of a wide range of biological macromolecules.

Periodate (B1199274) Oxidation of Glycoproteins and Polysaccharides for Aldehyde Generation

Glycoproteins and polysaccharides are rich in sugar residues containing vicinal diols, which can be chemically modified to generate reactive aldehyde groups. thermofisher.comthermofisher.com Mild oxidation with sodium meta-periodate (NaIO₄) is a common and effective method for this purpose. thermofisher.comthermofisher.commdpi.com This reaction cleaves the carbon-carbon bond between adjacent hydroxyl groups, converting them into aldehydes. thermofisher.com The concentration of periodate and reaction conditions can be controlled to selectively oxidize specific sugar residues, such as sialic acids, which are often found at the termini of glycan chains. thermofisher.commdpi.com This is particularly useful for antibodies, as their glycosylation sites are typically located in the Fc region, away from the antigen-binding sites, thus preserving their biological function after conjugation. thermofisher.comlumiprobe.com Following oxidation, the newly formed aldehydes can readily react with this compound. lumiprobe.combroadpharm.com

BiomoleculeTarget MoietyOxidizing AgentResulting Functional Group
GlycoproteinsVicinal diols in sugar residues (e.g., sialic acid)Sodium meta-periodate (NaIO₄)Aldehyde
PolysaccharidesVicinal diols in sugar monomersSodium meta-periodate (NaIO₄)Aldehyde

Site-Specific and Random Labeling Approaches for Proteins and Peptides

Proteins and peptides can be labeled with this compound through either site-specific or random approaches, depending on the desired outcome.

Random Labeling: Proteins can be randomly modified to introduce aldehyde groups. One method involves modifying the primary amines on the surface of the protein, such as the N-terminus and the side chains of lysine (B10760008) residues, using reagents like succinimidyl 4-formylbenzoate. google.com These introduced aldehydes can then be conjugated with this compound. nih.gov

Site-Specific Labeling: For more controlled conjugation, site-specific methods are employed. One approach involves the enzymatic modification of a protein. For example, formylglycine-generating enzymes can convert a specific cysteine residue within a defined peptide sequence into a formylglycine, which contains an aldehyde group. nih.gov Another strategy utilizes pyridoxal-5'-phosphate (PLP) to convert the N-terminal amine of a protein into a reactive aldehyde. unimi.it Furthermore, peptides specifically designed to react with hydrazides, known as Hydrazide Reactive (HyRe) tags, can be genetically fused to a protein of interest, enabling site-specific labeling. nih.govnih.govacs.org These methods ensure that the fluorescent dye is attached to a precise location on the protein, minimizing potential disruption of its function. uci.edu

Conjugation to Oligonucleotides and Nucleic Acid Mimics via Carbonyl Handles

Oligonucleotides and their mimics can also be labeled with this compound by introducing a carbonyl group. This can be achieved during or after solid-phase synthesis. researchgate.net For instance, a modified phosphoramidite (B1245037) containing a protected aldehyde can be incorporated at the 5' or 3' end of the oligonucleotide during synthesis. mdpi.comumich.edu Alternatively, post-synthesis modification can be performed by reacting the oligonucleotide with a reagent that introduces a carbonyl group. researchgate.net Once the carbonyl handle is in place, the oligonucleotide can be conjugated to this compound through hydrazone bond formation. google.com This labeling strategy is valuable for creating fluorescent probes for various molecular biology applications. bioactsbms.com

Characterization of this compound Bioconjugates in Research Systems

The successful conjugation of this compound to a biomolecule is a critical first step in the development of fluorescent probes for various research applications. Following the conjugation reaction, a thorough characterization of the resulting bioconjugate is imperative to ensure its suitability for downstream experiments. This characterization process typically involves confirming the covalent linkage of the dye to the biomolecule, determining the extent of labeling, and assessing the stability of the final conjugate under relevant experimental conditions. These steps are crucial for ensuring the reproducibility and reliability of data obtained using the fluorescent probe.

Spectroscopic analysis is a fundamental technique for validating the successful formation of this compound bioconjugates and quantifying the efficiency of the labeling reaction. UV-Visible spectroscopy is a primary tool used for this purpose.

The confirmation of conjugation is achieved by comparing the absorbance spectra of the starting materials (the biomolecule and free this compound) with the spectrum of the purified bioconjugate. acs.orgaatbio.com A successful conjugation is indicated by the presence of characteristic absorbance peaks for both the biomolecule (typically around 280 nm for proteins) and the DiSulfo-ICG dye (in the near-infrared region, around 780-800 nm) in the spectrum of the conjugate. acs.orgaatbio.com This confirms that the dye has been covalently attached to the biomolecule.

A crucial parameter to determine is the dye-to-biomolecule ratio, also known as the degree of labeling (DOL). This ratio represents the average number of dye molecules attached to each biomolecule. An optimal DOL is critical, as insufficient labeling can lead to a weak signal, while excessive labeling can potentially alter the biological activity of the biomolecule or lead to fluorescence quenching.

The DOL can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate solution at two wavelengths: the maximum absorbance of the protein (A_280) and the maximum absorbance of the DiSulfo-ICG dye (A_max). The following formula is commonly used, particularly for protein conjugates:

Degree of Labeling (DOL) = (A_max × ε_protein) / [(A_280 - CF_280 × A_max) × ε_dye] nih.gov

Where:

A_max is the absorbance of the conjugate at the maximum absorption wavelength of DiSulfo-ICG (around 789 nm). aatbio.com

A_280 is the absorbance of the conjugate at 280 nm.

ε_protein is the molar extinction coefficient of the biomolecule (e.g., an antibody) at 280 nm.

ε_dye is the molar extinction coefficient of DiSulfo-ICG at its A_max (approximately 230,000 M⁻¹cm⁻¹). aatbio.com

CF_280 is the correction factor, which accounts for the absorbance of the dye at 280 nm (for ICG hydrazide, this is approximately 0.076). aatbio.com

The data below illustrates a typical spectroscopic analysis for an antibody conjugated with this compound.

SampleAbsorbance Peak (nm)Description
Unconjugated Antibody~280Characteristic protein absorbance peak.
Free this compound~789Characteristic NIR absorbance peak of the dye. aatbio.com
DiSulfo-ICG-Antibody Conjugate~280Presence of the antibody backbone.
~795Presence of the conjugated dye, often with a slight red shift upon conjugation.

In addition to UV-Vis spectroscopy, mass spectrometry can be employed to provide a more precise determination of the DOL. By comparing the mass of the unconjugated biomolecule to the mass of the conjugate, the number of attached dye molecules can be accurately calculated. acs.org

The stability of the bioconjugate is paramount for its successful application. This compound is linked to biomolecules via a hydrazone bond, which is known to exhibit pH-dependent stability. medchemexpress.comresearchgate.net This characteristic is often exploited in drug delivery systems designed for release in the acidic environments of endosomes or lysosomes. medchemexpress.comfrontiersin.org Therefore, it is essential to assess the stability of the conjugate under conditions that mimic its intended experimental use.

The primary factor influencing the stability of the hydrazone linkage is pH. Generally, these bonds are relatively stable at neutral physiological pH (around 7.4) but are susceptible to hydrolysis in acidic environments (pH 4.0-6.0). nih.govresearchgate.netnih.gov The rate of hydrolysis increases as the pH decreases. researchgate.net

Stability studies are typically conducted by incubating the this compound bioconjugate in buffers of varying pH (e.g., pH 5.0, 6.0, and 7.4) at a constant temperature, often 37°C, for different durations. nih.govnih.gov The integrity of the conjugate is then analyzed at various time points. High-performance liquid chromatography (HPLC) is a common method used to separate the intact conjugate from the released dye and biomolecule, allowing for the quantification of conjugate degradation over time. nih.govtcsedsystem.edu The half-life (t₁/₂) of the conjugate under each condition can then be determined.

The table below provides illustrative data on the stability of a hypothetical this compound-biomolecule conjugate under different pH conditions, based on the known behavior of hydrazone linkages.

Experimental Condition (Buffer pH at 37°C)Incubation TimePercentage of Intact Conjugate (%)Observed Half-Life (t₁/₂)
pH 5.0 (Acidic, e.g., Acetate Buffer)2 hours~60%~3 hours nih.gov
6 hours~25%
24 hours<5%
pH 7.4 (Physiological, e.g., PBS)2 hours>98%>72 hours nih.govtcsedsystem.edu
24 hours~90%
72 hours~75%

Besides pH, the stability of the conjugate can also be evaluated in relevant biological media, such as serum or cell culture medium, to assess the potential impact of enzymes and other biological components on conjugate integrity. frontiersin.org The photostability of the conjugate is another important consideration, especially for applications involving prolonged exposure to light, such as fluorescence microscopy. acs.org

Advanced Spectroscopic Characteristics and Their Influence on Research Applications of Disulfo Icg Hydrazide

Near-Infrared (NIR) Fluorescence Properties of DiSulfo-ICG Hydrazide in Complex Biological Milieus

The performance of this compound as a fluorescent label is critically dependent on its behavior in aqueous and protein-rich environments, which mimic in vivo conditions. Its fluorescence signature in the NIR window (700-900 nm) is particularly advantageous for biological imaging, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration. aatbio.com

The excitation and emission maxima of cyanine (B1664457) dyes like this compound are not fixed values; they are highly sensitive to the surrounding chemical environment. engconfintl.org Factors such as solvent polarity, viscosity, and binding to macromolecules can induce significant spectral shifts. While data for this compound specifically is sparse, the behavior of its parent compound, ICG, and its sulfonated derivatives provides critical insights.

ICG, for instance, exhibits an absorption peak around 780 nm and an emission maximum near 800 nm. aatbio.com However, when conjugated or in different solvents, these values shift. For example, an amine-reactive ICG Sulfo-NHS ester shows excitation/emission maxima at 785/812 nm. bioacts.com Another derivative, ICG-OSU, has been reported with maxima at 788/813 nm. aatbio.com The microenvironment of the fluorophore, such as its interaction with bovine serum albumin (BSA) or its presence in dimethyl sulfoxide (B87167) (DMSO), can alter these properties. engconfintl.org Research has shown that reference spectra taken in optimized, low-scattering solvents often bear little resemblance to the performance in a true in vivo chemical environment. engconfintl.org The presence of two sulfonate groups in this compound enhances its hydrophilicity, which influences its interaction with aqueous and biological media, thereby affecting its precise excitation and emission profile.

Table 1: Spectroscopic Properties of ICG and its Derivatives in Different Contexts

Compound/Derivative Excitation Max (nm) Emission Max (nm) Solvent/Context
Indocyanine Green (ICG) ~780 ~800 General
ICG Sulfo-NHS ester 785 812 Not Specified
ICG-OSU 788 813 Not Specified

This table presents data from closely related ICG compounds to infer the likely spectroscopic behavior of this compound.

Two key metrics define the performance of a fluorescent probe: the molar absorptivity (or extinction coefficient, ε) and the fluorescence quantum yield (Φ). acs.orgcaymanchem.com Molar absorptivity measures how strongly the molecule absorbs light at a specific wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent photons. acs.orgcaymanchem.com A high molar absorptivity and a high quantum yield result in a "brighter" probe, which is essential for sensitive detection in research applications.

For ICG and its derivatives, the molar extinction coefficient is typically very high, a characteristic feature of cyanine dyes. Values reported for ICG derivatives range from ≥176,000 cm⁻¹M⁻¹ to 230,000 cm⁻¹M⁻¹. bioacts.comaatbio.com However, the quantum yield of ICG in aqueous solutions is known to be relatively low, with reported values around 0.04. aatbio.com This parameter is highly dependent on the dye's environment and structure. For instance, binding to plasma proteins can enhance the fluorescence quantum yield. The chemical modifications in this compound, particularly the sulfonation, are designed to improve its properties in biological buffers.

Table 2: Performance Metrics of ICG Derivatives

Metric Reported Value Compound
Molar Absorptivity (ε) ≥ 176,000 cm⁻¹M⁻¹ ICG Sulfo-NHS ester bioacts.com
Molar Absorptivity (ε) 230,000 cm⁻¹M⁻¹ ICG-OSU aatbio.com

These values provide a baseline for the expected performance of this compound.

Photophysical Phenomena Affecting Research Performance

Beyond brightness, the practical utility of a fluorescent probe is determined by its stability and its behavior in solution. Phenomena such as photobleaching and aggregation can severely limit the effectiveness of a probe in demanding research applications like longitudinal imaging.

Photostability refers to a fluorophore's ability to withstand repeated cycles of excitation and emission without undergoing photochemical destruction, a process known as photobleaching. acs.org For longitudinal studies, where a sample is imaged over extended periods, high photostability is crucial. nih.gov

Indocyanine Green is known to be susceptible to photobleaching. researchgate.net Studies have shown that under laser irradiation, free ICG in an aqueous solution can lose up to 95% of its initial emission. researchgate.net This degradation limits its use in applications requiring prolonged light exposure. However, the formulation of the dye can dramatically enhance its stability. Encapsulating ICG within micelles, for example, has been shown to improve its resilience to photodecomposition. researchgate.net The structural modifications inherent in this compound may also influence its intrinsic photostability compared to the parent ICG molecule. Furthermore, newer generations of NIR cyanine fluorophores have been developed that demonstrate greater photostability than FDA-approved ICG. acs.org

Many cyanine dyes, particularly those with hydrophobic structures, have a strong tendency to form non-fluorescent or weakly fluorescent aggregates (dimers and higher-order H-aggregates) in aqueous solutions. acs.orgresearchgate.net This aggregation is a significant issue as it quenches fluorescence and reduces the molar extinction coefficient, ultimately compromising the probe's performance. acs.org The formation of these aggregates is influenced by factors like dye concentration, temperature, and the presence of electrolytes. researchgate.net

A primary strategy to combat aggregation is to increase the hydrophilicity of the dye. The "DiSulfo" prefix in this compound indicates the presence of two sulfonate (–SO₃⁻) groups. The addition of these charged, highly polar groups significantly increases the water solubility of the molecule. aatbio.com This enhanced solubility is a key mitigation strategy, as it reduces the propensity for dye molecules to stack and form aggregates in aqueous research formulations. aatbio.com Other strategies to prevent aggregation include the use of hydrophilic linkers like polyethylene (B3416737) glycol (PEG) or encapsulation within nanoparticle delivery systems. mdpi.com

Comparative Analysis with Other Fluorescent Probes and ICG Derivatives

The selection of a fluorescent probe is a trade-off between various properties. Comparing this compound with its parent compound, other ICG derivatives, and alternative NIR dyes highlights its specific advantages and limitations.

Compared to standard ICG, this compound offers superior water solubility, which reduces aggregation and simplifies its use in aqueous buffers without the need for organic co-solvents. aatbio.com This is a significant advantage over non-sulfonated ICG derivatives that may require solvents like DMSO for conjugation. aatbio.com

When compared to other ICG-based probes, its properties can be inferred from similar hydrophilic derivatives. For instance, a study comparing two NIR probes for tumor imaging found that the more hydrophilic ICG derivative (ICG-Der-02-2DG) was cleared more rapidly by the kidneys than a more lipophilic derivative (Cypate-2DG). nih.gov This suggests that this compound, being highly hydrophilic, would also likely exhibit rapid renal clearance.

Alternative NIR fluorophores have been developed to overcome some of ICG's limitations. The iFluor® 790 dye, for example, is promoted as a superior alternative that is spectrally similar to ICG but with significantly higher brightness and photostability. aatbio.com Similarly, other cyanine dyes like Cyanine7.5 are reported to have a higher fluorescence quantum yield than ICG. lumiprobe.com However, this compound benefits from the extensive history and clinical familiarity of its parent compound, ICG. aatbio.com While newer dyes may offer better performance on specific metrics, the well-understood behavior of the ICG core structure remains a compelling reason for its continued use and development in research.

Table 3: Comparative Properties of NIR Fluorescent Probes

Probe Key Feature(s) Potential Advantage(s) Potential Disadvantage(s)
This compound Di-sulfonated, hydrophilic High water solubility, reduced aggregation aatbio.com Likely lower quantum yield and photostability than newer dyes aatbio.comlumiprobe.com
Indocyanine Green (ICG) Parent compound, moderately hydrophobic Extensive history, FDA approved for specific uses aatbio.com Prone to aggregation and photobleaching in aqueous solution researchgate.netacs.org
iFluor® 790 Alternative NIR dye Brighter, more photostable, and more water-soluble than ICG aatbio.com Less historical data compared to ICG
Cyanine7.5 Alternative NIR dye Higher quantum yield than ICG lumiprobe.com Specific properties depend on the full derivative structure
ICG-Der-02-2DG Hydrophilic ICG-glucose conjugate Faster renal clearance nih.gov Rapid clearance may not be ideal for all imaging time points

| Cypate-2DG | Lipophilic ICG-glucose conjugate | Slower clearance, stronger tumor targeting signal over time nih.gov | Lower water solubility |

Advantages of Hydrazide Reactivity Compared to NHS Esters, Maleimides, and Alkynes for Specific Biomolecules

In the field of bioconjugation, the choice of chemical reaction is critical for successfully labeling biomolecules while preserving their function. The hydrazide group of DiSulfo-ICG offers distinct advantages over other common reactive moieties like N-hydroxysuccinimide (NHS) esters, maleimides, and alkynes, particularly for the targeted labeling of glycoproteins and other carbohydrate-containing molecules. spirochem.comlumiprobe.com

The primary advantage of hydrazide chemistry lies in its specific reactivity toward aldehyde and ketone groups. medchemexpress.eulumiprobe.com This specificity is particularly useful for labeling glycoproteins, as the sugar moieties (glycans) can be gently oxidized with sodium periodate (B1199274) to generate aldehydes. nih.gov This process creates a unique chemical handle on the carbohydrate portion of the molecule, allowing the this compound to be attached away from the protein's core structure. This site-specific labeling is less likely to interfere with the protein's biological activity compared to methods that target amino acids. acs.org

In contrast, NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein. nih.gov Since lysine residues are often abundant and distributed across a protein's surface, NHS ester-based labeling can be non-specific and may disrupt functionally important sites. nih.gov Maleimides offer more specific targeting by reacting with sulfhydryl groups on cysteine residues, but the availability of free cysteines can be limited. spirochem.com Alkyne groups are used in bioorthogonal "click chemistry" reactions, which are highly specific and efficient but require the biomolecule to be pre-functionalized with an azide (B81097) partner. lumiprobe.comnih.gov

The reaction of a hydrazide with an aldehyde forms a hydrazone bond, which is notably more stable than the imine (Schiff base) bond formed from the reaction of a simple amine with an aldehyde. nih.gov This reaction proceeds optimally under mild acidic conditions (pH 5-7), which can be favorable for biomolecules that are sensitive to the alkaline conditions (pH 7-9) typically required for NHS ester reactions. nih.govnih.gov

The strategic choice of conjugation chemistry is therefore dictated by the target biomolecule and the research goal. Hydrazide chemistry provides a powerful tool for specifically targeting glycans, offering a level of precision that is often essential for preserving the function of complex glycoproteins. acs.orgacs.org

Reactive MoietyTarget Functional GroupTypical Reaction pHPrimary Biomolecule TargetResulting Bond
HydrazideAldehydes, Ketones5.0 - 7.0Glycoproteins, Polysaccharides (post-oxidation)Hydrazone
NHS EsterPrimary Amines7.0 - 9.0Proteins (Lysine residues), Amino-modified OligonucleotidesAmide
MaleimideSulfhydryls (Thiols)6.5 - 7.5Proteins (Cysteine residues)Thioether
AlkyneAzidesVariable (often neutral)Azide-modified BiomoleculesTriazole

Distinctive Spectral and Functional Features Relative to Cyanine Analogs in Research Imaging

This compound is a member of the cyanine dye family, which is prized for high extinction coefficients and tunable fluorescence in the visible and near-infrared spectrum. lumiprobe.com However, this compound possesses a combination of spectral and functional characteristics that distinguish it from other cyanine analogs for research imaging.

Spectral Properties: The core ICG structure gives the dye absorption and emission profiles in the near-infrared (NIR) window, typically around 780 nm for excitation and 810 nm for emission. aatbio.com This is a longer wavelength compared to more common cyanine dyes like Cy5 (approx. 650/670 nm Ex/Em) and Cy5.5 (approx. 684/710 nm Ex/Em). medchemexpress.eu Operating in this longer NIR window is highly advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence and allows for deeper light penetration through biological tissues. researchgate.net

Functional Features: The "DiSulfo" prefix is a key functional distinction, indicating the presence of two sulfonate groups. These modifications have profound effects on the dye's behavior:

Enhanced Water Solubility: The sulfonate groups significantly increase the hydrophilicity of the dye. creative-diagnostics.com This makes this compound highly soluble in aqueous buffers, simplifying conjugation protocols and avoiding the need for organic co-solvents that can be detrimental to sensitive proteins. lumiprobe.com

Reduced Aggregation: Cyanine dyes are prone to forming non-fluorescent dimers and aggregates in aqueous solutions, a phenomenon that quenches the signal. glenresearch.com The electrostatic repulsion and steric hindrance provided by the sulfonate groups reduce this tendency, leading to brighter and more reliable fluorescent labeling. creative-diagnostics.comglenresearch.com

Modulated Protein Binding: Increased sulfonation has been shown to decrease non-specific binding to plasma proteins like albumin. nih.gov This is a critical feature as it influences the dye's pharmacokinetic profile, leading to different biodistribution and clearance pathways compared to more hydrophobic, non-sulfonated cyanine analogs. nih.gov

FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Key Distinguishing Feature
This compound~780~810NIR-II range, high water solubility, reduced aggregation. aatbio.comcreative-diagnostics.com
Cyanine5 (Cy5) Hydrazide~646~662Shorter wavelength, common for multiplexing with other dyes. medchemexpress.eu
Cyanine5.5 (Cy5.5) Hydrazide~684~710Intermediate NIR wavelength. medchemexpress.eu
Cyanine7.5 (Cy7.5) Hydrazide~788~808Similar spectrum to ICG but often with higher quantum yield. broadpharm.com
Squaraine Dyes~630-636~639-645Often more photostable than cyanines but with lower quantum yields in aqueous solution. researchgate.net

Applications of Disulfo Icg Hydrazide in Preclinical and Basic Biomedical Research

Fluorescence Imaging Modalities in In Vitro Research Models

The utility of DiSulfo-ICG hydrazide extends to a variety of in vitro applications, where its fluorescent properties are leveraged for sensitive and specific detection of biological molecules and processes.

Subcellular Localization Studies via Advanced Microscopy Techniques

The specific subcellular localization of biomolecules is critical to understanding their function. This compound can be conjugated to molecules of interest, and advanced microscopy techniques such as confocal microscopy can be used to visualize their distribution within cells. For instance, studies have utilized ICG derivatives to track the uptake and intracellular trafficking of nanoparticles and drug delivery systems. nih.gov The high sensitivity of fluorescence microscopy allows for the detection of low concentrations of the labeled molecules within specific organelles.

High-Content Screening and Quantitative Analysis in Cell-Based Assays

High-content screening (HCS) combines automated fluorescence microscopy with quantitative image analysis to simultaneously measure multiple parameters in cell-based assays. nih.gov This technology is instrumental in drug discovery and toxicology studies. nih.gov this compound can be employed as a fluorescent label in HCS assays to monitor various cellular processes, such as protein expression, cell viability, and organelle morphology. The ability to multiplex with other fluorescent probes allows for the comprehensive analysis of cellular responses to different stimuli. The quantitative nature of HCS provides robust data for dose-response curves and mechanism-of-action studies. universiteitleiden.nl

Below is an interactive table summarizing the application of this compound in various cell-based assays:

Assay TypeParameter MeasuredAdvantage of this compound
ImmunocytochemistryProtein localization and expressionHigh signal-to-noise ratio in the NIR spectrum
Cell Viability AssaysMembrane integrity, metabolic activityCan be multiplexed with other viability dyes
Organelle StainingMorphology and function of specific organellesPhotostability allows for long-term imaging
Phagocytosis AssaysUptake of labeled particles by immune cellsBright fluorescence for easy detection of internalized particles

Application in Protein Arrays and Western Blotting for Biomarker Detection

Protein microarrays and Western blotting are powerful techniques for the detection and quantification of specific proteins in complex biological samples. nih.gov this compound can be used as a fluorescent label for antibodies in these applications, offering a sensitive alternative to traditional enzymatic detection methods. The use of NIR fluorescence minimizes background from membranes and other sample components, leading to improved signal-to-noise ratios and lower limits of detection. This is particularly advantageous for the detection of low-abundance biomarkers in disease diagnostics.

Implementation in In Vivo Preclinical Imaging Research (Animal Models)

The near-infrared properties of this compound make it an ideal probe for in vivo imaging in small animal models, enabling non-invasive visualization of biological processes in real-time.

Deep Tissue Fluorescence Imaging Utilizing NIR Properties

The primary advantage of NIR fluorescence imaging is the ability to penetrate deeper into biological tissues compared to visible light. youtube.com This is due to reduced absorption and scattering of NIR light by endogenous molecules such as hemoglobin and melanin. aatbio.com this compound, with its excitation and emission in the NIR-I and even the NIR-II window (1000-1700 nm), allows for high-resolution imaging of deep-seated structures and organs in small animals. nih.govraptorphotonics.com This has been demonstrated in studies visualizing vasculature, tumor perfusion, and biodistribution of labeled molecules. raptorphotonics.comnih.gov The improved penetration depth and contrast-to-noise ratio in the NIR-II window further enhance the capabilities of in vivo imaging. raptorphotonics.com

The following interactive table details research findings on deep tissue imaging with ICG derivatives:

Animal ModelTarget Tissue/OrganKey Finding
MouseHindlimb VasculatureClear visualization of blood vessels with high signal-to-background ratio. nih.gov
PorcineAvulsed Skin FlapsEarly prediction of tissue viability by assessing perfusion status. nih.gov
MouseBrainVisualization of cerebral vasculature through the intact skull. nih.gov
RabbitAtherosclerotic PlaquesHigh target-to-background ratios in atheroma-bearing rabbits. aatbio.com

Development of Targeted Probes for Molecular Processes in Animal Models

The hydrazide functional group of DiSulfo-ICG allows for its conjugation to a wide range of targeting ligands, such as antibodies, peptides, and small molecules. mdpi.com This enables the development of targeted fluorescent probes for specific molecular processes and cell types. For example, ICG has been conjugated to antibodies to target cancer-specific antigens for tumor imaging. mdpi.com Peptides like RGD, which target integrins overexpressed on tumor cells and vasculature, have also been linked to ICG derivatives to enhance tumor-specific accumulation and imaging. nih.gov These targeted probes allow for the non-invasive monitoring of disease progression, response to therapy, and other dynamic biological events in living animals. nih.govnih.gov

Multi-Modal Imaging Strategies Incorporating this compound

The conjugation of this compound to targeting moieties, such as peptides, facilitates the development of sophisticated probes for multi-modal imaging. This approach combines the strengths of multiple imaging techniques to provide a more comprehensive understanding of biological processes in vivo.

A notable application is in the imaging of neovascularization, a hallmark of diseases like cancer and age-related macular degeneration. Researchers have conjugated Indocyanine Green (ICG), the core structure of this compound, to RGD peptides. These peptides specifically bind to integrins, which are overexpressed on endothelial cells during angiogenesis. This targeted approach allows for the enhanced visualization of choroidal neovascularization (CNV) using a combination of photoacoustic microscopy (PAM) and optical coherence tomography (OCT). In preclinical rabbit models of CNV, the ICG-RGD conjugate significantly improved the photoacoustic signal, enabling clear differentiation of neovascularization from normal vasculature.

The key findings from such studies demonstrate the power of this multi-modal strategy:

Enhanced Signal: The use of ICG-RGD as a contrast agent increased the photoacoustic image sensitivity and contrast by as much as 15-fold within 24 hours post-injection.

Sustained Imaging Window: The probe remained detectable within the neovascular tissue for up to five days, providing an extended period for evaluation.

Complementary Data: Combining the molecular signal from PAM with the structural details from OCT allows for a more accurate assessment of the diseased tissue.

Imaging Modality Target Probe Key Finding
Photoacoustic Microscopy (PAM)Integrins on neovascular tissueICG-RGD15.7-fold increase in peak PA signal at 24h post-injection
Optical Coherence Tomography (OCT)Retinal/Choroidal StructureICG-RGDProvides anatomical context to the molecular signal from PAM
Fluorescence Imaging (ICGA)Choroidal VasculatureICG-RGDVisualized CNV with high contrast 24h post-injection

This table summarizes findings from preclinical studies using ICG-RGD conjugates for multi-modal imaging of choroidal neovascularization.

Exploration in Biochemical Pathway Elucidation

The ability to covalently attach this compound to specific biomolecules makes it an invaluable tool for dissecting complex biochemical pathways. Its strong NIR fluorescence allows for highly sensitive detection with minimal interference from biological autofluorescence. nih.gov

Enzyme Activity Assays and Substrate Interaction Studies

Fluorescence-based assays are essential for measuring enzyme activity due to their high sensitivity and capacity for real-time monitoring. nih.govmdpi.com this compound can be used to design "turn-on" or "turn-off" fluorescent probes for specific enzymes. nih.govacs.org

The general principle involves conjugating the dye to a substrate molecule recognized by the enzyme of interest. This conjugation is often designed to quench or alter the fluorescence of the ICG molecule. Upon enzymatic cleavage of the substrate, the fluorophore is released or undergoes a conformational change, leading to a detectable increase or decrease in fluorescence intensity. This change in signal is directly proportional to the enzyme's activity. The near-infrared properties of ICG are particularly advantageous, as they reduce background noise from other biological components. nih.gov

Conceptual Design of an ICG-Based Enzyme Assay:

Component Description Role in Assay
Target EnzymeThe specific enzyme whose activity is being measured (e.g., a protease).Catalyzes the cleavage of the substrate.
Quenched SubstrateA peptide or other molecule recognized by the enzyme, covalently linked to this compound and a quencher molecule.In its intact form, fluorescence is low due to quenching.
Cleaved ProductsThe resulting fragments after the enzyme acts on the substrate.The ICG-containing fragment is separated from the quencher, restoring fluorescence.
Detection Principle An increase in NIR fluorescence intensity over time corresponds to enzyme activity.

This table illustrates the general components and principle of a fluorescence-quenched substrate assay for measuring enzyme activity using an ICG-based probe.

Receptor-Ligand Binding Investigations and Cellular Uptake Mechanisms

Understanding how ligands bind to receptors and how they are subsequently internalized by cells is fundamental to cell biology and pharmacology. This compound can be attached to known ligands to study these interactions without significantly altering the ligand's biological activity, provided the attachment site is chosen carefully. nih.gov

By creating a fluorescent version of a ligand, researchers can visually and quantitatively track its binding to receptors on the cell surface using techniques like fluorescence microscopy and flow cytometry. Following binding, the internalization of the receptor-ligand complex can be observed. Studies have shown that the cellular uptake of ICG and its conjugates can occur through mechanisms such as endocytosis. nih.govnih.govresearchgate.netbiorxiv.org The temperature-dependence of ICG uptake, where internalization is significantly reduced at lower temperatures (e.g., 4°C), strongly suggests an active, energy-dependent process like endocytosis is involved. nih.gov In some cancer cell lines, the primary mechanism of ICG uptake has been identified as clathrin-mediated endocytosis. researchgate.netbiorxiv.orgscispace.com

Example Application: Tracking Ligand-Receptor Interaction

Component Example Method of Study Information Gained
Fluorescent LigandThis compound conjugated to an RGD peptideLive-cell fluorescence microscopyVisualization of ligand binding to integrin receptors on the cell surface
Cellular ProcessEndocytosisTemperature-controlled uptake assays, flow cytometryConfirmation of active transport, quantification of cellular uptake over time
Research Goal To investigate the binding and internalization pathway of the RGD peptide.

This table provides an example of how this compound-labeled ligands are used to study receptor binding and cellular uptake.

Studying Intracellular Dynamics and Biological Processes with Fluorescently Tagged Biomolecules

The hydrazide group of this compound allows for its conjugation to various biomolecules, including proteins, glycoproteins, and carbohydrates, which can then be introduced into living cells. aatbio.com This enables the real-time tracking of these molecules as they move through different cellular compartments and participate in biological processes.

Advanced imaging techniques, such as super-resolution microscopy, can be used to follow the fate of these fluorescently tagged molecules with high spatial and temporal resolution. Researchers can visualize processes like:

Protein Trafficking: Following a newly synthesized protein from the endoplasmic reticulum through the Golgi apparatus to its final destination.

Drug Delivery: Observing the uptake of a drug-carrier nanoparticle, its escape from endosomes, and the subsequent release of its ICG-tagged cargo into the cytoplasm.

Metabolic Labeling: The hydrazide moiety can react with aldehyde or ketone groups, which can be metabolically incorporated into biomolecules like glycoproteins, allowing for their visualization.

Investigating Intracellular Processes with ICG-Labeled Biomolecules:

Labeled Biomolecule Biological Process Imaging Technique Potential Insight
Antibody or ProteinEndocytosis and intracellular traffickingConfocal or Super-Resolution MicroscopyElucidation of protein sorting and degradation pathways
Drug-Nanoparticle ConjugateDrug release and distributionLive-cell imagingUnderstanding the efficiency and mechanism of intracellular drug delivery
GlycoproteinPost-translational modification and transportFluorescence microscopyVisualizing the role of glycosylation in protein localization and function

This table outlines examples of how biomolecules labeled with this compound can be used to study dynamic intracellular events.

Future Research Directions and Translational Perspectives for Disulfo Icg Hydrazide

Integration into Advanced Nanomaterials and Drug Delivery Systems for Research Purposes

The integration of DiSulfo-ICG hydrazide into nanomaterials is a promising strategy for enhancing its utility in research-focused drug delivery and diagnostic systems. Nanoparticles can improve the solubility, bioavailability, and pharmacokinetic properties of conjugated molecules. nih.gov Various nanostructures, including metallic, organic, and polymeric nanoparticles, are being explored for designing target-specific delivery systems. nih.gov The use of nanocrystal technology, for instance, can create stabilizer-free drug complexes that enhance accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.gov

Future research will likely focus on incorporating this compound into a variety of advanced nanomaterials for research applications:

Nanomaterial PlatformPotential Research Application with this compoundKey Advantages
Liposomes Tracking liposomal drug delivery vehicles and monitoring drug release in real-time.Biocompatible, biodegradable, and capable of encapsulating hydrophilic and lipophilic molecules. mdpi.com
Polymeric Micelles Developing theranostic agents where the dye is used for imaging and the polymer carries a therapeutic payload.Can be engineered for stimuli-responsive drug release and targeted delivery.
Dendrimers Creating highly functionalized imaging probes with a precise number of dye molecules per particle for quantitative imaging.Unique architecture allows for the entrapment of small molecules and improves biocompatibility and bioavailability. mdpi.com
Layered Double Hydroxides (LDHs) Designing multifunctional nanohybrids for combined imaging and therapy.Biocompatible, biodegradable, with controllable drug loading/release capabilities. mdpi.com
Graphene-Based Nanocomposites Investigating photothermal and photodynamic therapy applications, using the dye for imaging and the nanocomposite for therapy.Offer unique sheet-like nanostructures and photothermal conversion capabilities. researchgate.net

By leveraging the hydrazide group, DiSulfo-ICG can be covalently attached to these nanostructures, ensuring stability and preventing premature dye leakage. This integration enables the development of multifunctional platforms for simultaneous imaging and therapy (theranostics) in preclinical research models. nih.gov

Emerging Research Applications in Quantitative Biology and Systems Analysis

The near-infrared fluorescence of this compound makes it a compelling candidate for applications in quantitative biology, where precise measurement of molecular events is critical. Its ability to be conjugated to specific biomolecules allows for the tracking and quantification of proteins, glycans, and other targets within cells and tissues.

Emerging research applications are focused on:

Quantitative Glycomics: The hydrazide group is highly effective for labeling oxidized glycans. Future studies will leverage this to perform quantitative analysis of cell-surface glycan expression changes during processes like cell differentiation, immune response, and cancer progression.

Multiplexed Imaging: Developing this compound derivatives with slightly altered spectral properties to be used in combination with other NIR fluorophores for simultaneous imaging of multiple biological targets.

High-Throughput Screening: Adapting hydrazide-based labeling protocols for automated, high-throughput imaging platforms to screen for changes in molecular expression across large sample sets, facilitating systems-level biological analysis.

Signal Amplification Strategies: Research into repurposing ICG-based platforms has shown the potential for signal amplification in magnetic resonance (MR) and photoacoustic (PA) imaging. nih.gov Future work could explore similar amplification strategies for this compound fluorescence, potentially by designing self-assembling nanostructures that enhance quantum yield upon target binding. nih.gov

These applications will provide powerful tools for researchers to dissect complex biological systems and gain a more quantitative understanding of cellular processes.

Conceptual Advances in Probe Design for Enhanced Signal-to-Background Ratios in Complex Biological Systems

A significant challenge in in-vivo imaging is achieving a high signal-to-background ratio (SBR) to clearly distinguish the target from surrounding tissues. Future probe design concepts for this compound will focus on strategies to maximize SBR. Studies have shown that surgical performance in fluorescence-guided procedures is directly related to the SBR, with higher ratios leading to better outcomes. nih.gov While a minimum SBR of 1.5 has been suggested as necessary to discriminate fluorescent lesions, achieving higher ratios is a key goal. nih.gov

Conceptual advances in probe design include:

Design StrategyMechanism of ActionExpected Outcome
Activatable Probes Designing the probe so its fluorescence is "quenched" until it interacts with a specific enzyme or molecule at the target site. This interaction cleaves a quenching moiety, restoring fluorescence.Dramatically reduced background signal from non-target areas, leading to a significant increase in SBR.
Target-Induced Aggregation Creating probes that are weakly fluorescent as monomers but become highly fluorescent upon binding to a multivalent target, which induces aggregation and alters the dye's photophysical properties.Signal enhancement is localized specifically to the target, improving contrast.
Bioorthogonal "Pre-targeting" A two-step approach where a modified antibody or biomolecule is first administered to bind to the target. After unbound molecules are cleared, the fluorescent this compound probe, designed to react specifically with the modification on the biomolecule, is administered for rapid and specific labeling.Minimizes background fluorescence by reducing the circulation time of the active fluorescent probe.

These innovative design strategies will be crucial for translating the use of this compound from preclinical models to more complex biological systems, where high sensitivity and specificity are paramount.

Q & A

Q. What are the key chemical properties of DiSulfo-ICG hydrazide that make it suitable for covalent bioconjugation?

this compound contains a hydrazide group for covalent conjugation with aldehyde/ketone-containing biomolecules and two sulfonic acid groups that confer exceptional water solubility and stability. The hydrazide group enables site-specific labeling under mild acidic conditions (pH 5–6), while the sulfonic acid groups prevent aggregation in aqueous buffers. These properties make it ideal for applications in glycoproteomics and fluorescence imaging .

Q. How does the presence of sulfonic acid groups influence the solubility and stability of this compound in biological buffers?

The sulfonic acid groups enhance hydrophilicity, allowing stable dissolution in aqueous solutions (e.g., PBS, HEPES) without organic cosolvents. Stability is maintained at physiological pH (7–8), but prolonged exposure to strong acids/bases (pH < 3 or >10) can degrade the ICG chromophore. Storage at -20°C in the dark is recommended to preserve functionality .

Q. What is the standard protocol for conjugating this compound to periodate-oxidized glycoproteins?

  • Step 1: Oxidize glycoproteins with 10 mM sodium periodate (15 min, 4°C in the dark) to generate aldehyde groups on glycosylation sites.
  • Step 2: Incubate oxidized glycoproteins with this compound (molar ratio 1:5) in pH 5.5 acetate buffer (4°C, 12–16 hours).
  • Step 3: Remove unreacted dye via dialysis or size-exclusion chromatography. This method minimizes nonspecific binding and is widely used in glycoproteomic workflows .

Advanced Research Questions

Q. What experimental strategies can enhance the specificity of this compound conjugation in complex proteomic samples?

  • Pre-enrichment: Use lectin affinity chromatography or hydrazide-functionalized magnetic beads (e.g., Fe₃O₄@PMAH) to isolate glycoproteins before oxidation .
  • Controlled Oxidation: Limit periodate exposure (≤20 mM, ≤30 min) to avoid over-oxidation of non-target residues.
  • Post-Conjugation Washing: Harsh washes (e.g., 8 M urea, 0.1% SDS) remove nonspecifically bound proteins .

Q. How can mass spectrometry be integrated with this compound labeling to quantify glycoprotein expression changes?

After conjugation, perform tryptic digestion and enrich glycopeptides using hydrazide-functionalized tips. Analyze via LC-MS/MS with tandem mass tags (TMT) for multiplexed quantification. This workflow has identified NSCLC biomarkers (e.g., α-1-antichymotrypsin) with 69.6% specificity .

Q. What are the critical considerations for maintaining fluorescence integrity of this compound during long-term imaging studies?

  • Photostability: Use antioxidants (e.g., ascorbic acid) to reduce photobleaching.
  • Validation: Perform control experiments with free ICG to distinguish signal degradation from biological clearance. Fluorescence microscopy (e.g., FITC/TRITC channels) confirms conjugate stability in situ .

Q. How do reaction conditions (pH, solvent polarity) affect the kinetics of hydrazone bond formation with this compound?

  • pH: Optimal hydrazone formation occurs at pH 4.5–6.0. Below pH 4, protonation of the hydrazide group slows reactivity.
  • Solvent: Polar aprotic solvents (e.g., DMF) accelerate kinetics but may denature proteins. Aqueous-organic mixtures (e.g., 20% acetonitrile) balance speed and biocompatibility .

Q. What analytical techniques are most effective for characterizing this compound-protein conjugates?

  • SDS-PAGE: Fluorescence imaging confirms labeling efficiency (shift in molecular weight).
  • MALDI-TOF: Detects mass shifts (±1 kDa) from conjugated ICG (MW ~1,033 Da).
  • HPLC: UV/Vis (780 nm) and fluorescence detectors quantify free vs. conjugated dye .

Q. How can researchers address batch-to-batch variability in this compound conjugation efficiency?

  • Standardization: Use internal controls (e.g., oxidized bovine fetuin) to normalize aldehyde density.
  • Quality Control: Validate each batch via fluorescence quenching assays with hydroxylamine .

Q. What are the implications of nonspecific hydrazide reactivity when using this compound in live-cell imaging?

Nonspecific binding to endogenous aldehydes (e.g., membrane lipids) can occur. Mitigation strategies include:

  • Pre-quenching: Treat cells with 50 mM hydroxylamine (pH 6.5) before labeling.
  • Knockout Controls: Use cells lacking aldehyde-generating enzymes (e.g., ALDH-deficient lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.